Pubchem_71365252
Description
PubChem Compound CID 71365252 is a unique entry in the PubChem database, which aggregates chemical information from over 350 data contributors . Each PubChem Compound record (CID) represents a distinct, curated chemical structure derived from the Substance database (SID), ensuring structural uniqueness and data integrity . For CID 71365252, users can leverage PubChem’s tools—such as 2-D/3-D similarity searches, bioactivity data aggregation, and literature cross-references—to infer its characteristics and applications .
Properties
CAS No. |
53364-12-8 |
|---|---|
Molecular Formula |
C4H12HgSi |
Molecular Weight |
288.82 g/mol |
InChI |
InChI=1S/C3H9Si.CH3.Hg/c1-4(2)3;;/h1-3H3;1H3; |
InChI Key |
JRGIJCBTAPJJRD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C.C[Hg] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Pubchem_71365252 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process is optimized to ensure high yield and purity while minimizing costs and environmental impact. Common techniques include batch and continuous flow reactions, which are carefully monitored and controlled.
Chemical Reactions Analysis
Types of Reactions
Pubchem_71365252 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Pubchem_71365252 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: this compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Pubchem_71365252 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may interact with enzymes or receptors to modulate their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
PubChem facilitates comparative analyses of compounds through two primary methodologies: 2-D structural similarity and 3-D conformational similarity . These approaches are complementary, addressing different aspects of molecular analogy . Below, we detail their application to CID 71365252 and similar compounds.
2-D Structural Similarity
2-D similarity evaluates atom connectivity and functional group arrangement. For CID 71365252, PubChem precomputes a "Similar Compounds" list using the Tanimoto coefficient (≥80% similarity threshold), identifying analogs with shared scaffolds or substituent patterns . Key findings include:
- Scaffold conservation : 2-D neighbors often retain core structural motifs, enabling drug repurposing or lead optimization .
- Bioactivity inference : Compounds with high 2-D similarity may exhibit overlapping biological targets. For example, if CID 71365252 is a kinase inhibitor, its 2-D analogs are likely to target related kinases .
3-D Conformational Similarity
3-D similarity prioritizes molecular shape and pharmacophore alignment, critical for predicting binding interactions. PubChem’s "Similar Conformers" list for CID 71365252 employs a shape-Tanimoto threshold (≥0.7) and requires conformers with ≤50 non-hydrogen atoms and ≤15 rotatable bonds . Notable insights:
- Shape-driven diversity : 3-D neighbors may differ structurally but share binding-site compatibility. This is particularly valuable for allosteric modulator discovery .
- Limitations : Highly flexible or large molecules (e.g., CID 71365252 if exceeding 50 atoms) lack 3-D data, restricting this method to rigid, drug-like compounds .
Data Tables: 2-D vs. 3-D Similarity Comparison
Research Findings and Case Studies
- Complementarity : A 2016 study demonstrated that only 15–20% of 2-D and 3-D neighbors overlap for bioactive compounds, underscoring the need for dual approaches . For instance, a 2-D analog of CID 71365252 might share a benzodiazepine scaffold, while a 3-D neighbor could adopt a quinazoline scaffold with similar steric bulk.
- Bioactivity Correlation : Compounds with ≥85% 2-D similarity to CID 71365252 may show 70–80% target overlap in PubChem BioAssay data, whereas 3-D analogs achieve comparable bioactivity at lower structural similarity (e.g., 50% Tanimoto) .
- Drug Discovery : If CID 71365252 is an approved drug (e.g., aspirin), its 2-D neighbors include prodrugs or metabolites, while 3-D neighbors encompass COX-2 inhibitors with divergent backbones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
